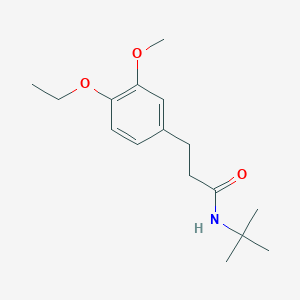![molecular formula C24H30N4O4S B241102 N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide](/img/structure/B241102.png)
N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in various preclinical studies. It is believed to have potential therapeutic applications in the treatment of various types of cancers, autoimmune diseases, and inflammatory disorders.
Mécanisme D'action
N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide works by inhibiting the activity of various kinases, including BTK, ITK, and JAK3. These kinases are known to play crucial roles in the development and progression of various diseases, including cancer and autoimmune diseases. By inhibiting these kinases, N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide blocks the signaling pathways that are responsible for the growth and survival of cancer cells and the activation of immune cells.
Effets Biochimiques Et Physiologiques
N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide has been shown to have potent biochemical and physiological effects in various preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, induce apoptosis, and inhibit the activation of immune cells. It has also been shown to have potent anti-inflammatory effects in various animal models of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide is its potent inhibitory effects on various kinases, which makes it a promising candidate for the treatment of various diseases. However, one of the limitations of N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide is its potential toxicity, which needs to be further evaluated in clinical trials.
Orientations Futures
There are several future directions for the research on N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide. One of the main areas of focus is the evaluation of its efficacy and safety in clinical trials. Another area of focus is the identification of biomarkers that can predict the response to N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide. Additionally, the combination of N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide with other targeted therapies is also being explored as a potential treatment strategy for various types of cancers and autoimmune diseases.
Méthodes De Synthèse
The synthesis of N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide involves the reaction of 2-phenylethylamine with 4-ethylpiperazine in the presence of a coupling agent. The resulting product is then reacted with 3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoic acid to form N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide. The entire process is carried out under controlled conditions, and the purity of the final product is ensured through various analytical techniques.
Applications De Recherche Scientifique
N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide has been extensively studied in preclinical models, and the results have been promising. It has shown potent inhibitory effects on various kinases, including BTK, ITK, and JAK3, which are known to play crucial roles in the development and progression of various diseases. N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide has been shown to inhibit the growth of various cancer cell lines, including lymphoma, leukemia, and multiple myeloma. It has also been shown to have potent anti-inflammatory effects in various animal models of autoimmune diseases.
Propriétés
Nom du produit |
N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
|---|---|
Formule moléculaire |
C24H30N4O4S |
Poids moléculaire |
470.6 g/mol |
Nom IUPAC |
N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
InChI |
InChI=1S/C24H30N4O4S/c1-2-26-12-14-27(15-13-26)22(19-7-4-3-5-8-19)18-25-24(30)20-9-6-10-21(17-20)28-23(29)11-16-33(28,31)32/h3-10,17,22H,2,11-16,18H2,1H3,(H,25,30) |
Clé InChI |
QNAJBJCPUUVSSD-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)N3C(=O)CCS3(=O)=O)C4=CC=CC=C4 |
SMILES canonique |
CCN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)N3C(=O)CCS3(=O)=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B241031.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B241043.png)

![N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide](/img/structure/B241045.png)


![2-{[2-(2-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromen-3-yl]oxy}propanoic acid](/img/structure/B241060.png)



![[3-(4-Fluorophenyl)propyl]piperazine](/img/structure/B241077.png)

![2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B241080.png)
